N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-(phenylsulfanylmethyl)benzamide
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Overview
Description
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-(phenylsulfanylmethyl)benzamide is an organic compound characterized by the presence of chlorophenyl and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-(phenylsulfanylmethyl)benzamide typically involves the reaction of 4-chlorobenzyl mercaptan with 2-bromoethylamine, followed by the reaction with 4-(phenylsulfanylmethyl)benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-(phenylsulfanylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-(phenylsulfanylmethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-(phenylsulfanylmethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
Uniqueness
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-(phenylsulfanylmethyl)benzamide is unique due to the presence of both chlorophenyl and phenylsulfanyl groups, which confer distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-(phenylsulfanylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNOS2/c24-21-12-8-18(9-13-21)16-27-15-14-25-23(26)20-10-6-19(7-11-20)17-28-22-4-2-1-3-5-22/h1-13H,14-17H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXHMMZIUPXVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCSCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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